Tazomeline

説明

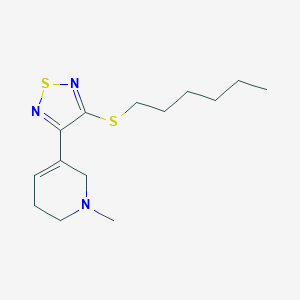

Structure

3D Structure

特性

IUPAC Name |

3-hexylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3S2/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12/h8H,3-7,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHMGFKQBWZWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=NSN=C1C2=CCCN(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80157288 | |

| Record name | Tazomeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131987-54-7 | |

| Record name | Tazomeline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131987-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tazomeline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131987547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazomeline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80157288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAZOMELINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QDP6S14W5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Neuropharmacological Profile of Tazomeline: A Technical Guide to its Mechanism of Action in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazomeline is a non-selective muscarinic acetylcholine receptor agonist that has been investigated for its potential therapeutic effects in cognitive disorders such as Alzheimer's disease and schizophrenia.[1] Although its clinical development was discontinued for undisclosed reasons, understanding its mechanism of action at the cellular level remains crucial for the broader field of muscarinic receptor pharmacology and drug development. This technical guide provides an in-depth analysis of this compound's mechanism of action in neuronal cells, with a focus on its interaction with muscarinic receptors and the subsequent intracellular signaling cascades. Given the limited publicly available data specifically for this compound, this guide will also draw upon data from its close structural and functional analogue, Xanomeline, to provide a more complete picture of its likely pharmacological effects.

Introduction: The Muscarinic System and Cognitive Function

The cholinergic system, and particularly the muscarinic acetylcholine receptors (mAChRs), plays a pivotal role in regulating higher cognitive functions, including learning and memory.[2][3] There are five subtypes of muscarinic receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs). The M1 muscarinic receptor, in particular, is highly expressed in the hippocampus and cerebral cortex, areas of the brain critical for cognitive processes.[4] Consequently, M1 receptor agonists have been a major focus of drug discovery efforts for neurodegenerative diseases characterized by cognitive decline.[3][5][6]

This compound emerged as a potential therapeutic candidate within this context. While broadly classified as a non-selective muscarinic agonist, its therapeutic rationale was largely based on the activation of M1 receptors to ameliorate cognitive deficits.[1]

Receptor Binding and Functional Activity

Detailed quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound across all five muscarinic receptor subtypes are not extensively available in the public domain. It is, however, characterized as a "non-selective" agonist.[1] To provide a clearer understanding of its likely receptor interaction profile, we can examine the data for Xanomeline, a structurally similar compound.[7][8][9] Xanomeline, while having a high affinity for all five muscarinic receptor subtypes, exhibits functional selectivity, acting as a partial agonist with a preference for M1 and M4 receptors.[7]

Table 1: Muscarinic Receptor Binding Profile of Xanomeline (as a proxy for this compound)

| Receptor Subtype | Binding Affinity (Ki) | Species | Radioligand | Reference |

| M1 | High (specific values vary) | Human/Rat | [3H]-NMS | [10] |

| M2 | High (specific values vary) | Human/Rat | [3H]-NMS | [10] |

| M3 | High (specific values vary) | Human/Rat | [3H]-NMS | [10] |

| M4 | High (specific values vary) | Human/Rat | [3H]-NMS | [10] |

| M5 | High (specific values vary) | Human/Rat | [3H]-NMS | [10] |

| Note: Specific Ki values for this compound are not readily available in the literature. The data for Xanomeline indicates high affinity across subtypes, with functional selectivity being a key differentiator. |

Table 2: Functional Activity of Xanomeline (as a proxy for this compound)

| Assay | Receptor Subtype | Potency (EC50) | Efficacy (% of full agonist) | Reference |

| Phosphoinositide Hydrolysis | M1 | Potent (nM range) | Partial to Full | Not Specified |

| Calcium Mobilization | M1 | Potent (nM range) | Partial | [11] |

| ERK Phosphorylation | M1 | Modest | Partial | [11] |

| Note: This table summarizes the functional activity of Xanomeline, which is expected to be similar to this compound. The exact potency and efficacy can vary depending on the cell line and experimental conditions. |

Core Signaling Pathway: M1 Receptor-Mediated Cascade

The primary mechanism of action of this compound in neuronal cells, particularly through the M1 receptor, involves the activation of the Gq/11 family of G-proteins.[4] This initiates a well-defined intracellular signaling cascade that ultimately leads to the modulation of neuronal excitability and synaptic plasticity.

G-Protein Coupling and Second Messenger Production

Upon binding of this compound to the M1 receptor, the receptor undergoes a conformational change that facilitates the activation of the heterotrimeric Gq/11 protein. This activation involves the exchange of GDP for GTP on the α-subunit (Gαq/11). The activated Gαq/11 subunit then dissociates and stimulates the membrane-bound enzyme, phospholipase C-β (PLC-β).[4]

PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12]

Calcium Mobilization and Protein Kinase C Activation

IP3, being water-soluble, diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺).[12] The resulting increase in cytosolic Ca²⁺ concentration, along with DAG, acts as a co-activator for Protein Kinase C (PKC).[12] Activated PKC then phosphorylates a variety of substrate proteins, leading to downstream cellular responses.

MAPK/ERK Pathway Activation

One of the key downstream targets of PKC is the Raf kinase, which is the initial component of the Mitogen-Activated Protein Kinase (MAPK) cascade, also known as the ERK pathway.[13] PKC can activate Raf, which in turn phosphorylates and activates MEK (MAPK/ERK kinase).[13] Activated MEK then phosphorylates and activates ERK (extracellular signal-regulated kinase).[13][14] Phosphorylated ERK (p-ERK) can translocate to the nucleus to regulate the activity of transcription factors, such as CREB, thereby influencing gene expression related to synaptic plasticity and cell survival.[15]

Experimental Protocols for Studying this compound's Mechanism of Action

To elucidate the mechanism of action of muscarinic agonists like this compound, a variety of in vitro and in vivo experimental techniques are employed. Below are detailed methodologies for key experiments.

In Vitro Assays

This assay measures the direct activation of PLC by the M1 receptor upon agonist stimulation.

Methodology:

-

Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y or PC12 cells) endogenously or recombinantly expressing the M1 muscarinic receptor.

-

Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer that preserves enzyme activity.

-

Assay Reaction: In a microplate, incubate the cell lysates with varying concentrations of this compound or a control agonist. Add a chromogenic or fluorogenic substrate for PLC.

-

Signal Detection: Measure the change in absorbance or fluorescence over time using a plate reader. The rate of product formation is proportional to the PLC activity.

-

Data Analysis: Plot the rate of reaction against the agonist concentration to determine the EC50 value.

This assay measures the accumulation of IP3, a direct product of PLC activity.

Methodology:

-

Cell Culture and Labeling: Culture neuronal cells in a medium containing [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

-

Agonist Stimulation: Treat the cells with different concentrations of this compound in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.

-

Extraction: Stop the reaction and extract the water-soluble inositol phosphates.

-

Separation and Quantification: Separate the different inositol phosphate species using anion-exchange chromatography and quantify the radioactivity of the IP3 fraction using liquid scintillation counting.

-

Data Analysis: Generate dose-response curves to determine the potency (EC50) and efficacy of this compound in stimulating IP3 production.

This assay measures the increase in intracellular calcium concentration following IP3-mediated release from the endoplasmic reticulum.

Methodology:

-

Cell Culture: Plate neuronal cells in a multi-well plate suitable for fluorescence measurements.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will be taken up by the cells.

-

Agonist Addition: Place the plate in a fluorescence plate reader and add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: Analyze the peak fluorescence intensity or the area under the curve to generate dose-response curves.

This technique is used to detect the activation of the MAPK/ERK pathway.

Methodology:

-

Cell Treatment: Treat cultured neuronal cells with this compound for various time points.

-

Protein Extraction: Lyse the cells and extract the total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

-

Immunoblotting: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantification: Quantify the band intensity and normalize it to the total ERK or a loading control to determine the extent of ERK activation.[10][16][17][18]

This method visualizes the translocation of PKC to the cell membrane upon activation.

Methodology:

-

Cell Culture and Treatment: Grow neuronal cells on coverslips and treat them with this compound.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.[19][20][21][22][23]

-

Immunostaining: Incubate the cells with a primary antibody against a specific PKC isoform, followed by a fluorescently labeled secondary antibody.[19][20][21][22][23]

-

Imaging: Visualize the cells using a fluorescence microscope. Activated PKC will show increased staining at the cell membrane.

In Vivo and Ex Vivo Techniques

This technique can be used to measure the effects of this compound on the electrical properties of individual neurons.

Methodology:

-

Slice Preparation: Prepare acute brain slices from a relevant brain region (e.g., hippocampus or prefrontal cortex).

-

Recording: Obtain whole-cell patch-clamp recordings from individual neurons within the slice.

-

Drug Application: Perfuse the slice with a solution containing this compound.

-

Data Acquisition: Record changes in membrane potential, firing rate, and synaptic currents to assess the effect of this compound on neuronal excitability.

Conclusion

This compound, as a non-selective muscarinic agonist, is presumed to exert its effects in neuronal cells through the activation of multiple muscarinic receptor subtypes. Its potential cognitive-enhancing properties are likely mediated by the M1 receptor, which triggers a well-characterized signaling cascade involving Gq/11 protein activation, phosphoinositide hydrolysis, intracellular calcium mobilization, and the subsequent activation of PKC and the MAPK/ERK pathway. While specific quantitative pharmacological data for this compound is limited, the extensive research on its close analogue, Xanomeline, provides a strong basis for understanding its molecular mechanism of action. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel muscarinic receptor modulators. A thorough understanding of these mechanisms is essential for the rational design of future therapeutics targeting the cholinergic system for the treatment of cognitive and neuropsychiatric disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Muscarinic Agonists for the Treatment of Cognition in Schizophrenia | CNS Spectrums | Cambridge Core [cambridge.org]

- 3. academic.oup.com [academic.oup.com]

- 4. What are the therapeutic candidates targeting M1? [synapse.patsnap.com]

- 5. CNS muscarinic receptors and muscarinic receptor agonists in Alzheimer disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Xanomeline - Wikipedia [en.wikipedia.org]

- 8. Xanomeline | C14H23N3OS | CID 60809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. What is the mechanism of action of Xanomeline Tartrate/Trospium Chloride? [synapse.patsnap.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amplification of Ca2+ signaling by diacylglycerol-mediated inositol 1,4,5-trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. M1 muscarinic acetylcholine receptors activate extracellular signal-regulated kinase in CA1 pyramidal neurons in mouse hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]

- 16. Antagonism of Muscarinic Acetylcholine Receptors Alters Synaptic ERK Phosphorylation in the Rat Forebrain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Immunofluorescence for Primary Brain Cell Cultures [protocols.io]

- 20. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - SG [thermofisher.com]

- 21. static.fishersci.eu [static.fishersci.eu]

- 22. biotium.com [biotium.com]

- 23. documents.thermofisher.com [documents.thermofisher.com]

Early Research and Discovery of Tazomeline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazomeline, also known by its developmental code LY-287041 and chemical name 3-Hexylthio-TZTP, emerged as a promising muscarinic acetylcholine receptor agonist during the intensive search for effective treatments for cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease.[1][2][3][4] This technical guide provides an in-depth overview of the early research and discovery of this compound, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies employed in its initial evaluation.

Core Data Summary

Pharmacological Profile of this compound

The following tables summarize the key quantitative data from early preclinical studies of this compound.

| Receptor Subtype | Binding Affinity (Ki) |

| Muscarinic M1 | Data not available in searched documents |

| Muscarinic M2 | Data not available in searched documents |

| Muscarinic M3 | Data not available in searched documents |

| Muscarinic M4 | Data not available in searched documents |

| Muscarinic M5 | Data not available in searched documents |

| Table 1: Muscarinic Receptor Binding Affinities of this compound. Note: Specific Ki values for this compound at the five muscarinic receptor subtypes were not found in the provided search results. |

| Functional Assay | Parameter | Value |

| Phosphoinositide (PI) Hydrolysis | EC50 | Data not available in searched documents |

| Table 2: In Vitro Functional Efficacy of this compound. Note: While this compound is known to stimulate PI hydrolysis, the specific EC50 value was not available in the searched literature. |

| Species | Route of Administration | Cmax | Tmax | Half-life (t1/2) | Bioavailability |

| Animal Models | Data not available | Data not available | Data not available | Data not available | Data not available |

| Table 3: Preclinical Pharmacokinetic Parameters of this compound. Note: Detailed pharmacokinetic data for this compound in preclinical animal models were not found in the provided search results. |

Mechanism of Action: M1 Receptor-Mediated Signaling

This compound functions as an agonist at muscarinic acetylcholine receptors, with a noted selectivity for the M1 subtype.[2][4] The activation of the M1 receptor initiates a key intracellular signaling cascade involving the hydrolysis of phosphoinositides.[5] This pathway is crucial for neuronal signaling and is implicated in cognitive processes.

M1 Receptor Signaling Pathway

Upon binding of this compound to the M1 receptor, the receptor undergoes a conformational change, leading to the activation of a coupled G-protein, Gq. Activated Gq, in turn, stimulates the enzyme phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

Experimental Protocols

Detailed experimental protocols for the key assays used in the early evaluation of this compound are outlined below. These are generalized protocols based on standard methodologies of the time, as specific detailed procedures for this compound were not available in the searched literature.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for different receptor subtypes.

Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Test compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled universal muscarinic antagonist (e.g., atropine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The specific binding is calculated as the difference between total binding (in the absence of competing ligand) and non-specific binding (in the presence of a saturating concentration of atropine). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of an agonist to stimulate the production of inositol phosphates, a downstream consequence of M1 receptor activation.

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating phosphoinositide hydrolysis.

Materials:

-

Cultured cells expressing the human M1 muscarinic receptor.

-

[3H]-myo-inositol for labeling cellular phosphoinositides.

-

Agonist: this compound at various concentrations.

-

Lithium chloride (LiCl) solution (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates).

-

Quenching solution (e.g., ice-cold trichloroacetic acid).

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elution buffers.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Cell Labeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl.

-

Agonist Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific period (e.g., 30-60 minutes).

-

Assay Termination: Stop the reaction by adding an ice-cold quenching solution.

-

Extraction of Inositol Phosphates: Extract the water-soluble inositol phosphates from the cell lysate.

-

Chromatographic Separation: Apply the aqueous extracts to anion exchange columns to separate the different inositol phosphate isomers.

-

Elution and Quantification: Elute the total inositol phosphates and measure the radioactivity of the eluate using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [3H]-inositol phosphates produced as a function of the this compound concentration. The concentration of this compound that produces 50% of the maximal response is the EC50 value.

Conclusion

The early research on this compound identified it as a muscarinic M1 receptor agonist with the potential to address the cognitive decline in Alzheimer's disease by stimulating the phosphoinositide signaling pathway. While the development of this compound was ultimately discontinued for reasons that are not publicly detailed, the foundational research provided valuable insights into the therapeutic potential of targeting M1 receptors. The experimental methodologies described herein represent the standard approaches of the time for characterizing novel receptor agonists and continue to form the basis of modern drug discovery efforts in this area. Further research to uncover the specific quantitative pharmacological and pharmacokinetic data for this compound would provide a more complete picture of its preclinical profile.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Structure and Properties of Tazomeline (LY-287,041)

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound (LY-287,041), a non-selective muscarinic acetylcholine receptor agonist. Due to the discontinuation of its development, publicly available quantitative data is limited. This guide synthesizes the available information and provides context through general methodologies and related compounds.

Chemical Structure and Physicochemical Properties

This compound is a synthetic small molecule belonging to the tetrahydropyridine and thiadiazole chemical classes.[1][2] Its chemical identity and core properties are summarized below.

| Property | Value |

| IUPAC Name | 5-[4-(hexylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine |

| Synonyms | LY-287,041, LY287041, 3-Hexylthio-TZTP |

| CAS Number | 131987-54-7 |

| Molecular Formula | C₁₄H₂₃N₃S₂ |

| Molar Mass | 297.48 g/mol |

| SMILES Notation | CCCCCCSC1=NSN=C1C2=CCCN(C)C2 |

| Appearance | To be determined |

| Solubility | Information not publicly available |

| Storage Conditions | Dry, dark, and at 0-4°C for short term or -20°C for long term.[3] |

Pharmacological Profile

Mechanism of Action

This compound is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1][2] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs) involved in numerous physiological functions in both the central and peripheral nervous systems.[4] The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[4]

The therapeutic rationale for this compound in treating cognitive dysfunction, such as in Alzheimer's disease and schizophrenia, is primarily based on the activation of the M1 receptor.[3] M1 receptors are highly expressed in the hippocampus and cerebral cortex, brain regions crucial for learning and memory.[5]

Signaling Pathways

Activation of the M1 muscarinic receptor by an agonist like this compound initiates a well-characterized signaling cascade through the Gq protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[6] These signaling events lead to various downstream cellular responses, including the modulation of neuronal excitability and synaptic plasticity.[7][8]

M1 receptor activation can also couple to other signaling pathways, including Gs (leading to an increase in cAMP) and Gi (leading to a decrease in cAMP) in certain tissues.[4][7]

Quantitative Pharmacological Data

Muscarinic Receptor Binding Affinities

| Receptor Subtype | This compound (LY-287,041) Ki (nM) |

| M1 | Not Publicly Available |

| M2 | Not Publicly Available |

| M3 | Not Publicly Available |

| M4 | Not Publicly Available |

| M5 | Not Publicly Available |

Functional Activity

| Assay Type | Receptor Subtype | This compound (LY-287,041) EC50 (nM) |

| Phosphoinositide (PI) Hydrolysis | M1 | Not Publicly Available |

| GTPγS Binding | M1-M5 | Not Publicly Available |

Pharmacokinetic Properties

Comprehensive pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, have not been publicly disclosed.

| Parameter | Value |

| Bioavailability | Not Publicly Available |

| Half-life (t½) | Not Publicly Available |

| Metabolism | Not Publicly Available |

| Excretion | Not Publicly Available |

Experimental Protocols

The characterization of a muscarinic agonist like this compound would involve standard in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay for M1 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound for the M1 muscarinic receptor using a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Ki) of this compound at the human M1 muscarinic receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human M1 receptor (e.g., CHO-K1 or HEK293).

-

Radioligand: [³H]-pirenzepine (a selective M1 antagonist).[9][10]

-

Non-specific binding control: Atropine (a non-selective muscarinic antagonist).

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Test compound: this compound (LY-287,041) at various concentrations.

-

Scintillation cocktail and vials.

-

Glass fiber filter mats and a cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare stock solutions of [³H]-pirenzepine and atropine.

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-pirenzepine (at a concentration close to its Kd), and either assay buffer (for total binding), a high concentration of atropine (e.g., 1 µM, for non-specific binding), or varying concentrations of this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Turnover Assay

This protocol measures the functional agonistic activity of a compound at Gq-coupled receptors by quantifying the accumulation of inositol phosphates.[11][12]

Objective: To determine the potency (EC50) and efficacy of this compound in stimulating PI hydrolysis via the M1 receptor.

Materials:

-

A cell line expressing the human M1 receptor.

-

[³H]-myo-inositol.

-

Cell culture medium.

-

Stimulation buffer containing LiCl (to inhibit inositol monophosphatase).[11]

-

Test compound: this compound at various concentrations.

-

Quenching solution (e.g., ice-cold trichloroacetic acid).

-

Anion-exchange chromatography columns.

-

Elution buffers.

-

Scintillation cocktail and vials.

-

Liquid scintillation counter.

Procedure:

-

Cell Labeling: Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides.

-

Cell Stimulation: Wash the cells and pre-incubate them in a stimulation buffer containing LiCl. Add varying concentrations of this compound and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Extraction of Inositol Phosphates: Terminate the stimulation by adding a quenching solution. Lyse the cells and collect the soluble fraction containing the inositol phosphates.

-

Chromatographic Separation: Apply the soluble extracts to anion-exchange columns. Wash the columns and then elute the total inositol phosphates with an appropriate elution buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

-

Quantification: Add the eluates to scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy).

Chemical Synthesis

A potential synthetic pathway is outlined below.

Clinical Development and Therapeutic Potential

This compound (LY-287,041) was advanced into clinical trials for the treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[1][2] However, its development was discontinued for reasons that have not been publicly disclosed.[2]

The clinical development of a related compound, Xanomeline, provides insight into the potential and the challenges of this class of muscarinic agonists. Xanomeline, which also acts on M1 and M4 receptors, showed efficacy in improving cognitive function and reducing behavioral disturbances in patients with Alzheimer's disease.[14] However, its clinical utility was limited by dose-dependent cholinergic side effects, primarily gastrointestinal in nature.[14] This highlights the therapeutic window challenges associated with non-selective muscarinic agonists.

Conclusion

This compound (LY-287,041) is a non-selective muscarinic acetylcholine receptor agonist that was investigated as a potential treatment for cognitive disorders. While its development was halted, the study of this compound and related compounds has contributed to the understanding of the role of the muscarinic system in cognition and has paved the way for the development of more selective muscarinic modulators with improved side-effect profiles. The lack of publicly available quantitative data for this compound underscores the challenges in retrospectively compiling comprehensive profiles for discontinued drug candidates. This guide provides a framework based on the available information and established methodologies in the field.

References

- 1. This compound [medbox.iiab.me]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. M1 muscarinic receptor signaling in mouse hippocampus and cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 7. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pirenzepine Promotes the Dimerization of Muscarinic M1 Receptors through a Three-step Binding Process - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 5-(4-alkylsulfanyl-[1, 2, 5]thiadiazol-3-yl)-3-methyl-1, 2, 3, 4-tetrahydropyrimidine oxalate salts and their evaluation as muscarinic receptor agonists [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Studies on Tazomeline for Alzheimer's Research: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on tazomeline, a muscarinic receptor agonist investigated for its therapeutic potential in Alzheimer's disease. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of key findings, experimental methodologies, and the underlying signaling pathways.

Introduction

This compound is a functionally selective M1 and M4 muscarinic acetylcholine receptor (mAChR) agonist.[1][2] The cholinergic system is known to be heavily implicated in cognitive functions, and its degeneration is a hallmark of Alzheimer's disease.[3] this compound's mechanism of action, aimed at stimulating these specific receptors, has been a key area of investigation for both symptomatic improvement and potential disease-modifying effects in Alzheimer's disease.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the activation of M1 and M4 muscarinic receptors. This activation initiates a cascade of intracellular signaling events. One of the key pathways involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG proceeds to activate protein kinase C (PKC).

Another proposed mechanism involves the interplay between muscarinic and nicotinic receptors. Research suggests that this compound can restore endogenous nicotinic acetylcholine receptor signaling, which is also compromised in Alzheimer's disease.[4]

Quantitative Data from Foundational Studies

The following tables summarize the quantitative data from key clinical trials and preclinical studies of this compound (referred to as xanomeline in these studies).

Table 1: Efficacy of this compound in Alzheimer's Disease Clinical Trials

| Outcome Measure | Dosage | Result | p-value | Reference |

| ADAS-Cog | 225 mg/day (high dose) | Significant treatment effect vs. placebo | ≤ 0.05 | [1] |

| CIBIC+ | 225 mg/day (high dose) | Significant treatment effect vs. placebo | ≤ 0.02 | [1] |

| ADSS (Behavioral) | Dose-dependent | Reductions in vocal outbursts, suspiciousness, delusions, agitation, and hallucinations | ≤ 0.002 | [1][2] |

| NOSGER | Dose-dependent | Significant dose-response relationship | ≤ 0.02 | [1] |

| CNTB Summary Score (ITT analysis) | 75 mg t.i.d. | Significant between-group comparison favoring this compound over placebo | ≤ 0.05 | [5] |

Table 2: Preclinical Data on this compound's Effect on Amyloid Precursor Protein (APP) Secretion

| Cell Line | This compound Concentration (EC50) | Carbachol Concentration (EC50) | Maximum Increase in sAPP Release | Reference |

| CHO-m1 | 10 nM | 11 µM | 4-10 fold | [6] |

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

-

Objective: To evaluate the therapeutic effects of this compound tartrate in patients with probable Alzheimer's disease.[1]

-

Participants: 343 men and women aged 60 and older with mild to moderate Alzheimer's disease.[1][2]

-

Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial, followed by a 1-month single-blind placebo washout.[1]

-

Interventions: Patients were administered 75, 150, or 225 mg of this compound per day (low, medium, and high doses, respectively) or a placebo.[1]

-

Outcome Measures:

-

Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog)[1][5]

-

Clinician's Interview-Based Impression of Change (CIBIC+)[1]

-

Alzheimer's Disease Symptomatology Scale (ADSS)[1]

-

Nurses' Observational Scale for Geriatric Patients (NOSGER)[1]

-

Computerized Neuropsychological Test Battery (CNTB)[5]

-

-

Workflow:

-

Objective: To compare the effects of this compound and carbachol on the secretion of soluble amyloid precursor protein (sAPP) from cells transfected with the human m1 receptor.[6]

-

Cell Line: Chinese hamster ovary cells transfected with the human m1 receptor (CHO-m1).[6]

-

Methodology:

-

CHO-m1 cells were cultured.

-

Cells were treated with varying concentrations of this compound or carbachol.

-

The amount of sAPP released into the cell culture medium was measured.

-

To confirm the role of the m1 receptor, experiments were repeated with the muscarinic antagonist atropine.

-

To investigate the involvement of Protein Kinase C (PKC), the PKC inhibitor bisindolemaleimide was used in conjunction with this compound and carbachol.[6]

-

Conclusion

Foundational studies on this compound have demonstrated its potential as a therapeutic agent for Alzheimer's disease through its action as an M1/M4 muscarinic receptor agonist. Clinical trials have shown significant improvements in both cognitive and behavioral symptoms in patients with mild to moderate Alzheimer's disease.[1][2] Preclinical research has further elucidated its mechanism of action, including its ability to promote the non-amyloidogenic processing of amyloid precursor protein.[6] While adverse gastrointestinal effects have been a challenge with oral formulations, the promising efficacy data from these foundational studies have paved the way for further research into alternative delivery methods and next-generation muscarinic agonists.[2]

References

- 1. Effects of xanomeline, a selective muscarinic receptor agonist, on cognitive function and behavioral symptoms in Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective muscarinic agonist xanomeline improves both the cognitive deficits and behavioral symptoms of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Xanomeline restores endogenous nicotinic acetylcholine receptor signaling in mouse prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy of xanomeline in Alzheimer disease: cognitive improvement measured using the Computerized Neuropsychological Test Battery (CNTB) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The muscarinic M1 agonist xanomeline increases soluble amyloid precursor protein release from Chinese hamster ovary-m1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise of Muscarinic Agonists in Schizophrenia Treatment: A Technical Analysis of Xanomeline's Therapeutic Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The recent approval of xanomeline, in combination with the peripherally acting muscarinic antagonist trospium, marks a paradigm shift in the pharmacological management of schizophrenia. Moving beyond the dopamine D2 receptor antagonism that has dominated the field for decades, this novel approach targets the cholinergic system, specifically the M1 and M4 muscarinic acetylcholine receptors. This technical guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and pivotal clinical trial data for xanomeline. It aims to equip researchers, scientists, and drug development professionals with a detailed understanding of its therapeutic promise for treating the complex symptomology of schizophrenia, including its positive, negative, and cognitive domains. While initial research in the muscarinic agonist class included compounds like tazomeline, which was studied for cognitive dysfunction in schizophrenia but ultimately discontinued, xanomeline has emerged as the leading agent in this class, demonstrating significant clinical efficacy.[1][2][3]

Introduction: A New Mechanistic Approach

For over half a century, the primary therapeutic strategy for schizophrenia has revolved around the dopamine hypothesis, with antipsychotics predominantly acting as D2 receptor antagonists. While effective for many patients in managing positive symptoms, these medications often have limited efficacy for negative and cognitive symptoms and are associated with a range of side effects, including extrapyramidal symptoms, weight gain, and metabolic disturbances.[4][5] This has created a significant unmet need for novel treatments with different mechanisms of action.[6][7]

Xanomeline represents a departure from this dopamine-centric model.[5][7] It is a muscarinic receptor agonist with preferential activity at the M1 and M4 subtypes, which are highly expressed in brain regions implicated in the pathophysiology of schizophrenia.[6][8][9] The therapeutic rationale is based on modulating downstream dopamine and glutamate neurotransmission through the cholinergic system, offering a novel way to restore neural circuit balance.[9]

Mechanism of Action: M1 and M4 Receptor Agonism

Xanomeline's efficacy is believed to be mediated through its dual agonism at M1 and M4 receptors in the central nervous system.[8][9] These two receptor subtypes have distinct but complementary roles in modulating neurotransmitter systems dysregulated in schizophrenia.

-

M4 Receptor Activation: M4 receptors are predominantly found on presynaptic terminals of cholinergic interneurons in the striatum.[1] Their activation acts as an autoreceptor, reducing acetylcholine release. This, in turn, decreases the firing of midbrain dopamine neurons in the ventral tegmental area (VTA), leading to a reduction in dopamine release in the nucleus accumbens.[5] This mechanism is thought to underlie the reduction in positive symptoms (e.g., hallucinations, delusions) without directly blocking postsynaptic D2 receptors.[5]

-

M1 Receptor Activation: M1 receptors are primarily located postsynaptically in the cortex and hippocampus.[8] Their activation is linked to improvements in cognitive function.[8] M1 agonism may enhance neural plasticity and learning by modulating glutamatergic neurotransmission, addressing the cognitive and potentially the negative symptoms of schizophrenia.[9]

The following diagram illustrates the proposed signaling pathway for xanomeline's antipsychotic action.

Preclinical and Early Clinical Development

Preclinical studies in rats and mice demonstrated that xanomeline has a pharmacological profile similar to atypical antipsychotics like clozapine and olanzapine.[5] It was shown to inhibit A10 dopamine cells (associated with the mesolimbic pathway) but not A9 cells (nigrostriatal pathway), suggesting a lower risk of extrapyramidal side effects.[5] Furthermore, xanomeline blocked conditioned avoidance responding in rats, a classic preclinical test for antipsychotic activity.[5]

An early pilot study in 20 patients with schizophrenia showed that xanomeline treatment resulted in significant improvements in total scores on the Brief Psychiatric Rating Scale (BPRS) and the Positive and Negative Syndrome Scale (PANSS) compared to placebo.[9] Notably, improvements were also observed in verbal learning and short-term memory.[9] However, the development of xanomeline as a monotherapy was hampered by dose-limiting cholinergic side effects, such as nausea, vomiting, and diarrhea, due to the activation of peripheral muscarinic receptors.[1][4][5]

The KarXT Formulation: Mitigating Peripheral Side Effects

To address the tolerability issues, xanomeline was co-formulated with trospium chloride, a peripherally restricted, non-selective muscarinic antagonist.[1][6] Trospium does not readily cross the blood-brain barrier, allowing it to block the peripheral cholinergic effects of xanomeline without compromising its central M1/M4 agonist activity.[1][9] This combination, known as KarXT (and later approved as Cobenfy), proved to be the key to unlocking xanomeline's therapeutic potential.[3][4][9]

Clinical Efficacy: The EMERGENT Program

The efficacy and safety of xanomeline-trospium were established in a series of phase 3 clinical trials known as the EMERGENT program.[3][6] These trials consistently demonstrated a statistically significant and clinically meaningful reduction in schizophrenia symptoms.

Experimental Protocols: A Representative Phase 3 Trial (EMERGENT-3)

The following provides a generalized methodology based on the publicly available information from the EMERGENT trials, such as EMERGENT-3 (NCT04738123).[6][7]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, 5-week trial.[6][7]

-

Participants: Adults (18-65 years) with a DSM-5 diagnosis of schizophrenia experiencing an acute psychosis, requiring hospitalization. Participants typically had a PANSS total score of 80 or higher at baseline.[6]

-

Intervention: Participants were randomized on a 1:1 basis to receive either flexibly dosed xanomeline-trospium (titrated to a maximum dose of 125 mg xanomeline / 30 mg trospium twice daily) or a matching placebo.[6]

-

Primary Endpoint: The primary outcome measure was the change from baseline in the PANSS total score at Week 5.[6]

-

Secondary Endpoints: Key secondary measures included changes in the PANSS positive and negative subscale scores, and the Clinical Global Impression-Severity (CGI-S) score.[6]

-

Safety Assessments: Safety and tolerability were monitored through the recording of adverse events, clinical laboratory tests, vital signs, and assessments for extrapyramidal symptoms and suicidality.[6]

The workflow for a typical patient in these trials is illustrated below.

Quantitative Data Presentation

The results from the EMERGENT trials demonstrated robust efficacy across multiple domains of schizophrenia symptoms.

Table 1: Efficacy of Xanomeline-Trospium in Schizophrenia (Phase 3 EMERGENT Trials)

| Outcome Measure | EMERGENT-1 (Phase 2) | EMERGENT-2 | EMERGENT-3 | Meta-Analysis (3 RCTs) |

| Primary Endpoint: Change in PANSS Total Score from Baseline | ||||

| Xanomeline-Trospium | -17.4 | -21.2 | -20.6 | Mean Difference: -13.17 |

| Placebo | -5.9 | -11.6 | -12.2 | |

| LS Mean Difference (95% CI) | -11.6 (-16.1 to -7.1) | -9.6 (-13.9 to -5.2) | -8.4 (-12.4 to -4.3) | (-20.16 to -6.18) |

| p-value | < 0.001 | < 0.0001 | < 0.001 | 0.0002 |

| Effect Size (Cohen's d) | 0.75 | 0.61 | 0.60 | N/A |

| Secondary Endpoint: Change in PANSS Positive Subscale Score | ||||

| LS Mean Difference | Superior to Placebo | Statistically Significant | Statistically Significant | N/A |

| p-value | < 0.001 | < 0.001 | N/A | N/A |

| Secondary Endpoint: Change in PANSS Negative Subscale Score | ||||

| LS Mean Difference | Superior to Placebo | Statistically Significant | Statistically Significant | N/A |

| p-value | < 0.001 | < 0.05 | N/A | N/A |

Data compiled from multiple sources.[3][6][10][11][12]

Table 2: Safety and Tolerability Profile of Xanomeline-Trospium

| Adverse Event | Xanomeline-Trospium (%) | Placebo (%) | Relative Risk (RR) |

| Cholinergic AEs | |||

| Nausea | 17.1 - 18.5 | 3.8 - 5.8 | 4.37 |

| Vomiting | 5.7 - 9.3 | 1.6 - 3.1 | N/A |

| Constipation | 8.6 | 4.7 | N/A |

| Dyspepsia | 5.7 | 1.6 | N/A |

| Diarrhea | 5.7 | 3.9 | N/A |

| Anticholinergic AEs | |||

| Dry Mouth | 7.9 | 3.1 | N/A |

| Other Common AEs | |||

| Headache | 9.3 | 9.3 | N/A |

| Dizziness | 5.0 | 3.1 | N/A |

| Discontinuation due to AEs (%) | ~7.1 | ~5.6 | N/A |

| Extrapyramidal Symptoms | Similar to Placebo | Similar to Placebo | Not Associated |

| Weight Gain | Similar to Placebo | Similar to Placebo | Not Associated |

| Somnolence | Similar to Placebo | Similar to Placebo | N/A |

Data compiled from multiple sources.[2][6][7][11][12]

Conclusion and Future Directions

Xanomeline, in its co-formulation with trospium, represents the most significant advancement in schizophrenia therapeutics in recent history. By targeting the M1 and M4 muscarinic receptors, it offers a novel, non-dopamine-blocking mechanism that has demonstrated efficacy in treating positive, negative, and cognitive symptoms.[8] The clinical data from the EMERGENT program show a robust and consistent treatment effect with a favorable safety profile that avoids many of the burdensome side effects of current antipsychotics.[6][7][11]

For drug development professionals, the success of xanomeline validates the cholinergic system as a viable target for antipsychotic drug discovery. Future research will likely focus on several key areas:

-

Long-term Efficacy and Safety: Establishing the durability of xanomeline's effects and its long-term safety profile in real-world clinical practice.

-

Treatment-Resistant Schizophrenia: Investigating its potential role in patients who do not respond adequately to existing dopamine-blocking agents.

-

Cognitive Enhancement: Further exploring and quantifying the procognitive effects of M1 agonism.

-

Next-Generation Muscarinic Agonists: Developing new compounds with improved selectivity and tolerability profiles.

The approval and clinical integration of xanomeline-trospium will be closely watched, as it has the potential to reshape the treatment landscape for millions of individuals living with schizophrenia.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. pharmtech.com [pharmtech.com]

- 5. youtube.com [youtube.com]

- 6. dovepress.com [dovepress.com]

- 7. Emerging drugs for schizophrenia targeting negative symptoms | MDedge [mdedge.com]

- 8. What information is available regarding the new antipsychotic xanomeline/trospium? | Drug Information Group | University of Illinois Chicago [dig.pharmacy.uic.edu]

- 9. Frontiers | Early outpatient clinical experience with xanomeline and trospium chloride for schizophrenia: a case report [frontiersin.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Efficacy and safety of xanomeline-trospium chloride in schizophrenia: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medcentral.com [medcentral.com]

Methodological & Application

Application Notes and Protocols for Tazomeline Dosage and Administration in Rodent Models

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed overview of Tazomeline (xanomeline) dosage and administration in rodent models for preclinical research. It includes structured data tables for easy comparison of dosages across different studies, detailed experimental protocols for key behavioral assays, and visualizations of experimental workflows and relevant signaling pathways.

Data Presentation: this compound Dosage in Rodent Models

The following tables summarize the quantitative data from various studies on the administration of this compound (xanomeline) and its derivatives in rat and mouse models.

Table 1: this compound (Xanomeline) Dosage and Administration in Rat Models

| Rodent Model (Species, Strain) | Application/Test | Dosage (mg/kg) | Route of Administration | Vehicle | Key Findings/Observations |

| Rat, Sprague-Dawley | Novel Object Recognition (NOR) | 30 | Intraperitoneal (i.p.) | Saline | Effectively counteracted cognitive deficits induced by amphetamine and ketamine.[1] |

| Rat, Wistar | Electroencephalogram (EEG) | 1, 3, 10 | Subcutaneous (s.c.) | Not Specified | Elicited dose-dependent, robust increases in wakefulness.[2] |

Table 2: this compound (Xanomeline) and Derivative Dosage and Administration in Mouse Models

| Rodent Model (Species, Strain) | Compound | Application/Test | Dosage (mg/kg) | Route of Administration | Vehicle | Key Findings/Observations |

| Mouse, C57Bl/6NTac, ICR | Xanomeline | Conditioned Avoidance Response, Locomotor Activity (LMA) | 30 | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Saline | A 30 mg/kg dose produced maximal efficacy in inhibiting avoidance responses and reversing PCP-induced locomotor activity, leading to its selection for imaging studies.[2] |

| Mouse, Nonpathologically aged | Xanomeline | Wakefulness and Sleep Analysis | 3, 10, 30 | Not Specified | Not Specified | The 30 mg/kg dose led to an extended increase in wakefulness, while lower doses had varied effects on wake and sleep patterns.[3] |

| Mouse, Aged | EUK1001 (Xanomeline derivative) | Contextual Fear Conditioning, Passive Avoidance | 0.1, 0.5, 1.0 | Intraperitoneal (i.p.) | Not Specified | Demonstrated improved performance in behavioral tests designed to assess fear cognition.[4] |

| Mouse, Aged | Xanomeline | Contextual Fear Conditioning, Passive Avoidance | 1.0 | Intraperitoneal (i.p.) | Not Specified | Utilized as a positive control, this dose resulted in improved performance in behavioral assays.[4] |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound in rodent models.

Protocol for Novel Object Recognition (NOR) Task in Rats

This protocol is adapted from a study investigating the therapeutic efficacy of xanomeline on psychotropic drug-induced cognitive dysfunction.[1]

-

Animals: Male Sprague-Dawley rats.

-

Drug Preparation: Xanomeline is to be dissolved in a sterile saline solution.

-

Administration: To assess its potential to mitigate drug-induced cognitive deficits, xanomeline at a dose of 30 mg/kg is administered via intraperitoneal (i.p.) injection 30 minutes prior to the administration of a psychotropic agent like amphetamine or ketamine.[1]

-

NOR Procedure:

-

Habituation: For two consecutive days, individual rats are placed in the empty testing arena for a predetermined period to acclimate to the environment.

-

Training (Familiarization) Phase: Two identical objects are positioned in the arena, and the rat is permitted to explore them for a set duration.

-

Testing Phase: Following a retention interval, one of the familiar objects is substituted with a novel one. The rat is then returned to the arena, and the time spent exploring both the novel and familiar objects is meticulously recorded.

-

Data Analysis: A discrimination index, calculated as (time spent with the novel object) / (total exploration time), is used to quantify recognition memory.

-

Protocol for Conditioned Avoidance Response in Mice

This protocol is based on dose-selection studies for xanomeline.[2]

-

Animals: C57Bl/6NTac mice.

-

Drug Preparation: Xanomeline tartrate is dissolved in a sterile saline solution.

-

Administration: Xanomeline is administered either intraperitoneally (i.p.) or subcutaneously (s.c.) at doses ranging from 1 to 30 mg/kg.[2]

-

Apparatus: A two-compartment shuttle box with a connecting gate and a grid floor capable of delivering a mild foot shock. The setup includes a conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), typically a foot shock.

-

Procedure:

-

Acquisition Phase: Mice undergo training to associate the CS with the impending US. A trial commences with the presentation of the CS. An avoidance response is recorded if the mouse moves to the adjacent compartment before the US is delivered.

-

Testing Phase: Subsequent to drug administration, the number of successful avoidance responses is recorded.

-

Data Analysis: The effect of the drug on conditioned learning is determined by calculating the percentage of avoidance responses.

-

Mandatory Visualizations

Experimental Workflow and Signaling Pathway Diagrams

Caption: General experimental workflow for assessing this compound's cognitive effects.

References

- 1. Alzheimer's Association International Conference [alz.confex.com]

- 2. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A novel derivative of xanomeline improves fear cognition in aged mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Dissolution of Tazomeline for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the proper dissolution of Tazomeline, a non-selective muscarinic acetylcholine receptor agonist, for use in in vitro cell culture experiments. Adherence to this protocol is crucial for ensuring the compound's stability, solubility, and accurate delivery to cell cultures, thereby yielding reliable and reproducible experimental results.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions and subsequent dilutions.

| Property | Value | Reference |

| IUPAC Name | 5-[4-(hexylsulfanyl)-1,2,5-thiadiazol-3-yl]-1-methyl-1,2,3,6-tetrahydropyridine | [1] |

| Synonyms | LY-287,041 | [1] |

| Molecular Formula | C₁₄H₂₃N₃S₂ | [1] |

| Molecular Weight | 297.48 g/mol | [1] |

| Mechanism of Action | Non-selective muscarinic acetylcholine receptor agonist | [1] |

Experimental Protocol: Dissolution of this compound

This protocol outlines the steps for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO) and subsequent dilution to a working concentration in cell culture medium.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, pyrogen-free water or Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium appropriate for the cell line in use

-

Sterile microcentrifuge tubes and pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO):

-

Due to the hydrophobic nature of many organic compounds like this compound, a concentrated stock solution is typically prepared in an organic solvent such as DMSO.[2]

-

To prepare a 10 mM stock solution, weigh out an appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.975 mg of this compound (Molecular Weight = 297.48 g/mol ).

-

Add the calculated amount of this compound to a sterile microcentrifuge tube.

-

Add the appropriate volume of cell culture grade DMSO to the tube.

-

Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

-

-

Storage of the Stock Solution:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, DMSO stock solutions are generally stable for several months.

-

-

Preparation of the Working Solution:

-

On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.

-

Prepare an intermediate dilution of the stock solution in sterile PBS or serum-free medium if necessary.

-

To prepare the final working concentration, dilute the stock solution or the intermediate dilution directly into the complete cell culture medium. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 10 µL of the 10 mM stock solution.

-

Crucially, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. [3]

-

Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cell cultures.

-

If any precipitation is observed upon dilution into the aqueous cell culture medium, the stock solution concentration may need to be adjusted, or the use of a solubilizing agent could be considered.[4]

-

-

Sterilization (Optional):

-

If sterility of the final working solution is a concern, it can be sterile-filtered through a 0.22 µm syringe filter. However, be aware of potential compound loss due to binding to the filter membrane.

-

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for cell culture experiments.

Caption: Workflow for this compound Solution Preparation.

This compound Signaling Pathway

This compound is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling pathways based on the G-protein they couple to. M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[5][6] The diagram below illustrates these canonical signaling pathways.

Caption: this compound's Muscarinic Receptor Signaling.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

Application Notes and Protocols for Utilizing Tazomeline in Novel Object Recognition (NOR) Tasks

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Tazomeline, a non-selective muscarinic acetylcholine receptor agonist, in novel object recognition (NOR) tasks. The NOR task is a widely used behavioral assay to assess learning and memory, particularly recognition memory, in rodents.[1][2][3] This document outlines the mechanism of action of this compound, detailed experimental protocols for conducting NOR tasks with this compound, and representative data presentation.

Introduction to this compound and Novel Object Recognition

This compound is a potent, non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[4] These receptors, particularly the M1 subtype, are densely expressed in brain regions critical for cognitive functions, such as the hippocampus and cortex. Activation of M1 receptors is known to modulate neuronal excitability and synaptic plasticity, processes that are fundamental for learning and memory. Therefore, this compound is a compound of interest for investigating potential cognitive-enhancing effects.

The NOR task is a behavioral paradigm based on the innate tendency of rodents to explore novel objects more than familiar ones.[1][2][3] This test is advantageous due to its simplicity, reliance on spontaneous behavior, and the absence of external reinforcement or stress-inducing stimuli.[2] The task typically involves three phases: habituation, a familiarization (or training) phase, and a test phase. A preference for the novel object during the test phase is indicative of intact recognition memory.

Mechanism of Action: this compound's Signaling Pathway

As a muscarinic acetylcholine receptor agonist, this compound mimics the action of the endogenous neurotransmitter acetylcholine. Upon binding to muscarinic receptors, particularly the Gq-coupled M1 receptors, this compound initiates a downstream signaling cascade that is crucial for cognitive processes. The activation of the M1 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the modulation of ion channels, enhancement of synaptic plasticity, and regulation of gene expression, all of which are vital for memory formation and consolidation.

References

- 1. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]

- 2. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [medbox.iiab.me]

Application of Tazomeline in Studying Muscarinic Receptor Function

Note: The compound "Tazomeline" was not prominently found in the course of the literature search. However, "Xanomeline" is an extensively studied M1/M4-preferring muscarinic agonist with a rich dataset relevant to the user's query. It is presumed that the user's interest in "this compound" aligns with the pharmacological profile and applications of Xanomeline. Therefore, this document will focus on the application of Xanomeline in studying muscarinic receptor function.

Introduction

Xanomeline is a functionally selective M1 and M4 muscarinic acetylcholine receptor (mAChR) agonist.[1][2][3][4] Its preference for these specific receptor subtypes has made it a valuable tool for elucidating the roles of M1 and M4 receptors in both normal physiological processes and pathological conditions, particularly in the central nervous system (CNS).[2][4][5][6] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing Xanomeline to study muscarinic receptor function.

Data Presentation

| Receptor Subtype | Assay Type | Cell Line/Tissue | Parameter | Value | Reference |

| M1 | Phospholipid Hydrolysis | CHO cells | EC50 | 10 nM | [7] |

| M1 | APPs Secretion | CHO-m1 cells | EC50 | 10 nM | [7] |

| M1 | Gq/11 protein-coupling | Wild-type mouse cortex | EC50 | 2.5 µM | [8] |

| M1 | Intrinsic Excitability | Rat hippocampal slices | EC50 | 1.6 µM | [8] |

| M1 | [³H]NMS Binding | CHO-hM1 cells | Ki | 296 nM (wash-resistant) | [3] |

| M2 | Guinea Pig Atria | Isolated Tissue | EC50 | 3 µM | [9] |

| M2 | [³H]NMS Binding | CHO-hM2 cells | Ki | 294 nM (wash-resistant) | [3] |

| M4 | Allosteric Site Binding | Human M4 mAChR | pIC50-Diss | 3.92 | [10] |

| Muscarinic (general) | Rabbit Vas Deferens (M1) | Isolated Tissue | IC50 | 0.006 nM | [9] |

APPs: Soluble Amyloid Precursor Protein; CHO: Chinese Hamster Ovary; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration; Ki: Inhibitory constant; NMS: N-methylscopolamine.

Experimental Protocols

Protocol 1: In Vitro Characterization of Xanomeline using Radioligand Binding Assays

Objective: To determine the binding affinity of Xanomeline for muscarinic receptor subtypes.

Materials:

-

CHO cells stably expressing human M1, M2, M3, M4, or M5 muscarinic receptors.

-

[³H]N-methylscopolamine ([³H]NMS) as the radioligand.

-

Xanomeline.

-

Binding buffer (e.g., phosphate-buffered saline, PBS).

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

-

Glass fiber filters.

-

Cell harvesting equipment.

Procedure:

-

Cell Culture: Culture CHO cells expressing the desired muscarinic receptor subtype to confluency.

-

Membrane Preparation: Harvest the cells and homogenize them in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Binding Assay:

-

Set up assay tubes containing a fixed concentration of [³H]NMS (typically at its Kd value).

-

Add increasing concentrations of Xanomeline to compete with the radioligand.

-

Include tubes with an excess of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.

-

Add the cell membrane preparation to each tube.

-

Incubate at a controlled temperature (e.g., 37°C) for a specified time to reach equilibrium.

-

-

Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each Xanomeline concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the Xanomeline concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Functional Characterization of Xanomeline using Phosphoinositide (PI) Hydrolysis Assay

Objective: To assess the agonist activity of Xanomeline at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

-

CHO cells stably expressing the human M1 muscarinic receptor.[1]

-

[³H]myo-inositol.

-

Cell culture medium.

-

Xanomeline.

-

Agonist (e.g., carbachol) for positive control.

-

Antagonist (e.g., atropine) for negative control.

-

Dowex AG1-X8 resin.

-

Scintillation fluid and vials.

-

Liquid scintillation counter.

Procedure:

-

Cell Labeling: Plate the CHO-M1 cells and incubate them with [³H]myo-inositol in the culture medium for 24-48 hours to label the cellular phosphoinositide pools.

-

Agonist Stimulation:

-

Wash the cells to remove unincorporated [³H]myo-inositol.

-

Pre-incubate the cells in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Add increasing concentrations of Xanomeline to the cells.

-

Include wells with a maximal concentration of a full agonist (e.g., carbachol) as a positive control and wells with buffer only as a negative control.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C.[1]

-

-

Extraction of Inositol Phosphates: Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

-

Purification: Apply the cell lysates to Dowex AG1-X8 columns to separate the inositol phosphates from free inositol.

-

Quantification: Elute the [³H]inositol phosphates from the columns and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the amount of [³H]inositol phosphates accumulated as a function of the logarithm of the Xanomeline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.